molecular formula C9H15N3 B1276549 1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine CAS No. 957514-22-6

1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B1276549
CAS No.: 957514-22-6
M. Wt: 165.24 g/mol
InChI Key: ZGZUIGVCZUSCRV-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopropyl group attached to the ethyl chain and a methyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of bromocyclopropanes with pyrazole derivatives. This reaction typically requires the use of a strong base, such as sodium hydride, and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial production of this compound may involve large-scale cyclopropanation reactions using metal catalysts such as palladium or nickel. These catalysts facilitate the formation of cyclopropyl groups from alkenes, which can then be further functionalized to introduce the pyrazole ring .

Chemical Reactions Analysis

1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various substituted pyrazoles and cyclopropyl derivatives .

Scientific Research Applications

1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(1-cyclopropylethyl)-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6-5-11-12(9(6)10)7(2)8-3-4-8/h5,7-8H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZUIGVCZUSCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C(C)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424457
Record name 1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957514-22-6
Record name 1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957514-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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